Sulfo-Cyanine5 dUTP
Description
Contextualization within Fluorescent Nucleotide Analogs for Nucleic Acid Labeling
Fluorescent nucleotide analogs are indispensable in modern biotechnology, utilized extensively in applications such as DNA sequencing, Polymerase Chain Reaction (PCR), and genetic engineering. These modified nucleotides are designed to facilitate the study of DNA, RNA, and related nucleic acid processes. Among these, fluorophore-labeled 2'-deoxyribonucleoside triphosphates (dNTPs) are commonly employed for labeling DNA lunanano.ca.
Sulfo-Cyanine5 dUTP is a prime example of such an analog, specifically designed as a modified deoxyuridine triphosphate that carries a Sulfo-Cyanine5 dye label broadpharm.commedkoo.com. This molecule is activated for the enzymatic labeling of nucleic acids within cells broadpharm.com. Its structure, which includes a long linker arm, is engineered to enhance the efficiency of its incorporation by various polymerases, including Taq polymerase lumiprobe.comlumiprobe.comlabscoop.com. The enzymatic incorporation of fluorescently labeled nucleotides into DNA by DNA polymerases is a widely adopted strategy for visualizing, quantifying, and sequencing nucleic acids lunanano.ca. Studies have investigated the effectiveness of this compound incorporation by enzymes like phi29 DNA polymerase, highlighting its utility in generating labeled DNA products axispharm.com.
Role of Sulfo-Cyanine5 Moiety in Far-Red Fluorescence for Research Applications
The Sulfo-Cyanine5 moiety is crucial to the compound's utility, providing distinct far-red fluorescence properties that are highly advantageous in biological research. Sulfo-Cyanine5 (Sulfo-Cy5) is a water-soluble, far-red fluorescent dye axispharm.com. The presence of sulfonate groups significantly enhances its water solubility, which is vital for labeling biomolecules in aqueous environments and for reducing the formation of non-fluorescent dye aggregates that can quench fluorescence axispharm.comuni.lu.
This compound, specifically, enables the synthesized DNA to fluoresce with excitation and emission maxima at 651 nm and 670 nm, respectively broadpharm.com. Other forms, such as Sulfo-Cyanine5.5, exhibit absorption maxima around 675 nm and emission maxima around 694 nm wikipedia.org. This far-red emission range is particularly beneficial because most biological samples exhibit minimal autofluorescence in this spectral region, leading to a superior signal-to-noise ratio and reduced background interference lumiprobe.comlabscoop.com.
The spectral characteristics of Sulfo-Cyanine5 and related dyes contribute to their high performance in various research applications.
Table 1: Spectral Properties of Sulfo-Cyanine Dyes
| Dye | Absorption Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield |
| Sulfo-Cyanine5 | ~646 axispharm.com | ~662 axispharm.com | ~16 axispharm.com | 0.28 broadpharm.com |
| Sulfo-Cyanine5.5 | ~675 wikipedia.org | ~694 wikipedia.org | ~19 wikipedia.org | 0.21 lumiprobe.com |
The properties of Sulfo-Cyanine5 dyes, including their excellent brightness, high extinction coefficient, and strong near-infrared (NIR) fluorescence, make them highly suitable for sensitive detection even at low concentrations medkoo.comaxispharm.com. Key research applications leveraging these properties include:
Fluorescence Microscopy: Provides high-contrast imaging of cellular structures axispharm.comwikipedia.org.
Flow Cytometry: Offers distinct signals for accurate cell sorting and analysis axispharm.comwikipedia.org.
In Vivo Imaging: Ideal for deep tissue imaging with minimal background noise due to their far-red/NIR emission, enabling non-invasive visualization of biological processes medkoo.comaxispharm.comwikipedia.org.
Bioconjugation: Effectively labels proteins, antibodies, and nucleic acids for various assays axispharm.comwikipedia.orgnih.gov.
Molecular Probes: Used in bioanalytical assays to study biomolecular interactions axispharm.comwikipedia.org.
Historical Development and Significance of Cyanine (B1664457) Dyes in Molecular Probes
The genesis of molecular probes can be traced back to the synthesis of fluorescein (B123965) in 1871, marking a pivotal moment in chemistry and biology lumiprobe.com. Shortly thereafter, cyanine dyes, structurally distinct from xanthene dyes like fluorescein and rhodamine, were first synthesized lumiprobe.com. Initially developed for the photographic industry, these dyes are characterized by a polymethine chain linking two nitrogen-containing heterocycles lumiprobe.comuni.luapexbt.com. This structural feature allows for a broad range of absorption and emission wavelengths, along with improved solubility in aqueous systems and lower toxicity compared to some earlier dye classes lumiprobe.com.
Despite their early promise, initial cyanine dyes encountered challenges, including stability issues and unpredictable wavelength shifts upon conjugation to substrates lumiprobe.com. A significant breakthrough occurred in the 1990s with the work of Alan Waggoner, who sought to develop new fluorescent dyes better suited for biochemical labeling uni.lu. His research led to the development of cyanine dyes that offered greater aqueous solubility, reduced dye-to-dye quenching in labeled antibodies, and an expanded emission range extending into the red and near-infrared regions uni.lu.
A crucial improvement involved the introduction of negatively charged sulfonic acid groups through sulfonation uni.lu. This modification effectively reduced interactions between dye molecules, limiting the formation of self-quenching aggregates, and further enhanced their hydrophilicity and solubility, thereby improving biocompatibility at longer wavelengths uni.lu. This class of sulfonated cyanine dyes, including Sulfo-Cyanine5, became widely popular in the 1990s due to their versatility, biocompatibility, and broader emission range uni.lu.
Today, cyanine dyes are fundamental in biophysical research, serving as fluorescent probes to investigate the structure and dynamics of biopolymers fishersci.co.uk. Their strong fluorescence, high quantum yields, and good photostability underscore their continued significance in bioimaging and various other molecular biology applications mpg.de.
Properties
Molecular Formula |
C50H60Li4N6O22P3S2- |
|---|---|
Molecular Weight |
1281.85 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C50H65N6O22P3S2/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64/h6,9-10,17-18,21-24,28-29,31,40-41,46H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H,51,58)(H,52,59)(H,65,66)(H,67,68)(H,53,60,61)(H2,62,63,64)(H,69,70,71)(H,72,73,74)/p-5/t40-,41-,46-/m1/s1 |
InChI Key |
HGMIQSOJZMEYFB-COJWHQBCSA-I |
SMILES |
O=C(NC1=O)C(C#CCNC(CCCCCNC(CCCCC[N+]2=C(/C=C/C=C/C=C3N(C)C(C=CC(S(=O)([O-])=O)=C4)=C4C/3(C)C)C(C)(C)C5=CC(S(=O)([O-])=O)=CC=C52)=O)=O)=CN1[C@H]6C[C@@H]([O-])[C@@H](COP(OP(OP([O-])(O)=O)([O-])=O)([O-])=O)O6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Mechanism of Enzymatic Incorporation and Polymerase Considerations
Substrate Properties for DNA Polymerases
Sulfo-Cyanine5 dUTP serves as an effective substrate for a range of DNA polymerases, enabling the synthesis of fluorescently labeled DNA probes for diverse applications.
This compound is recognized as an efficient substrate for DNA polymerases, including thermostable enzymes such as Taq polymerase lumiprobe.comlabscoop.comresearchgate.net. The design of this compound, particularly its long linker arm, contributes significantly to its high incorporation efficiency by common polymerases lumiprobe.comlunanano.ca. Research indicates that the efficiency of incorporating labeled nucleotides during Polymerase Chain Reaction (PCR) using this compound can be comparable to that achieved with commercially available Cy5-dUTP google.com.
The charge of the fluorophore is a critical factor influencing incorporation efficiency. Studies have shown that dUMPs (deoxyuridine monophosphates) labeled with electroneutral zwitterionic analogs of cyanine (B1664457) dyes can exhibit approximately ten times higher incorporation efficiency by Taq polymerase compared to those labeled with negatively charged analogs researchgate.net. Furthermore, the specific arrangement of the dye residue relative to the nucleobase has been observed to affect the outcome of tailing reactions catalyzed by Taq polymerase researchgate.net. Generally, dUTP derivatives, including this compound, tend to demonstrate higher incorporation efficiency compared to labeled deoxycytidine nucleotides researchgate.net.
| Polymerase Type | Nucleotide Analog | Key Factor | Incorporation Efficiency | Reference |
| Taq Polymerase | This compound | Linker Arm | High | lumiprobe.comlunanano.ca |
| Taq Polymerase | Labeled dUMPs | Fluorophore Charge | Up to 10x higher for zwitterionic vs. negatively charged analogs | researchgate.net |
This compound has been investigated for its substrate acceptability by DNA-dependent DNA polymerases like phi29 DNA Polymerase, particularly in the context of rolling circle amplification (RCA) researchgate.netnih.govresearchgate.netresearchgate.net. While this compound is incorporated, comparative studies with other modified dUTPs, such as sulfo-cyanine3-dUTP and sulfo-cyanine5.5-dUTP, have shown that sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, yielding 4–9 labels per 1000 nucleotides by phi29 DNA polymerase researchgate.netnih.govresearchgate.netresearchgate.net. This indicates that this compound is a viable substrate, although its incorporation efficiency might vary depending on the specific dye and linker combination. The mean length of RCA products generated with these modified dUTPs was estimated to be approximately 175,000 nucleotides, resulting in a substantial increase in fluorescence (up to 850 times) from a single target/product complex researchgate.netnih.govresearchgate.net.
| Polymerase | Nucleotide Analog | Incorporation Effectiveness (Labels/1000 nucleotides) | RCA Product Length (nucleotides) | Fluorescence Increase (fold) | Reference |
| phi29 DNA Polymerase | This compound, Sulfo-Cyanine3 dUTP, Sulfo-Cyanine5.5 dUTP | Sulfo-Cyanine3 dUTP: 4-9 | ~175,000 | 850 | researchgate.netnih.govresearchgate.netresearchgate.net |
The length and nature of the linker arm connecting the fluorophore to the nucleotide are critical determinants of enzymatic incorporation efficiency lumiprobe.comlunanano.calumiprobe.comresearchgate.netresearchgate.net. This compound features a "long linker arm" specifically designed to facilitate efficient incorporation by polymerases lumiprobe.comlunanano.calumiprobe.com. This extended linker helps to mitigate the steric hindrance that the relatively large Sulfo-Cyanine5 dye might otherwise impose on the polymerase active site. For instance, the "extended amino-11-linker" found in Sulfo-Cyanine5.5 dUTP is considered a superior alternative to aminoallyl-derived triphosphates with dyes, further underscoring the importance of an optimized linker labscoop.comlumiprobe.com.
The position of modification on the nucleobase is also relevant; the 5-position of a pyrimidine (B1678525) nucleotide (like dUTP) is highly accessible, allowing the linker and fluorophore to protrude into the major groove of the DNA, thereby enabling effective insertion of the modified nucleotide researchgate.net. While long, flexible linkers are generally beneficial for bulky dyes, studies have also shown that dUTPs modified with short and rigid linkers, such as triple-bond linkers (e.g., propynyl, propargylamine, hydroxypentynyl groups), can achieve incorporation effectiveness comparable to natural dTTP researchgate.net. This highlights that both the length and the rigidity of the linker are important factors in optimizing enzymatic incorporation.
Substrate Properties for RNA Polymerases
It is important to distinguish between deoxyuridine triphosphate (dUTP) and uridine (B1682114) triphosphate (UTP) when considering RNA polymerase activity. This compound is a deoxyribonucleotide, primarily intended for DNA synthesis. DNA-dependent RNA polymerases, such as T7 RNA polymerase, typically incorporate ribonucleotides (ATP, UTP, CTP, GTP) into RNA strands during in vitro transcription.
While this compound itself is generally not an efficient substrate for RNA polymerases, Cy5-UTP (a Cyanine 5-labeled uridine triphosphate analog) is a well-established substrate for T7 RNA polymerase trilinkbiotech.comglpbio.comjenabioscience.com. Cy5-UTP allows for the incorporation of the Cyanine 5 fluorophore into RNA and mRNA during in vitro transcription, enabling fluorescent detection of RNA molecules trilinkbiotech.comglpbio.com. Optimized protocols for RNA labeling with Cy5-UTP using T7 RNA polymerase often involve specific substitution percentages (e.g., 35% UTP-X-Cy5 substitution) to balance reaction and labeling efficiency jenabioscience.com. Conversely, attempts to incorporate dUTP analogs with T7 RNA polymerase have been reported to result in truncated transcripts and very low yields of full-length RNA, particularly when high percentages of modified nucleotides are used researchgate.net. This reinforces that this compound, as a deoxyribonucleotide, is not typically incorporated efficiently by RNA polymerases for full-length RNA synthesis.
Kinetic and Mechanistic Insights into Nucleotide Analog Incorporation
The enzymatic incorporation of nucleotide analogs like this compound is governed by intricate kinetic and mechanistic principles. The efficiency of incorporation is a multifaceted phenomenon influenced by the specific DNA polymerase, the structural characteristics of the fluorophore, and the position of the linker connecting the nucleobase to the fluorophore moiety researchgate.net.
The active site of DNA polymerases must accommodate the incoming nucleotide analog, form a phosphodiester bond, and then translocate along the template. The presence of a bulky dye like Sulfo-Cyanine5 can introduce steric hindrance, potentially affecting the binding affinity (Km) and catalytic rate (Vmax) of the polymerase. The long linker arm of this compound is designed to minimize these steric clashes by allowing the dye to protrude into the major groove of the DNA double helix, thereby reducing its interference with the enzyme's binding pocket and catalytic machinery lumiprobe.comlunanano.calumiprobe.comresearchgate.net.
Kinetic studies on other nucleotide analogs, such as L-nucleotides, have revealed that deviations from the natural D-stereochemistry can lead to unusual sugar puckering and multiple triphosphate-binding conformations within the polymerase active site, significantly decreasing incorporation rates and efficiencies nih.gov. While this compound retains the D-deoxyribose sugar, the large dye moiety and its linker still present a significant departure from natural dNTPs. The charge of the dye molecule also plays a role, with electroneutral or zwitterionic cyanine dyes often showing higher incorporation efficiencies compared to negatively charged counterparts, likely due to more favorable interactions within the polymerase active site google.comresearchgate.netresearchgate.net.
Molecular modeling, coupled with experimental studies, has provided insights into how polymerases accommodate bulky modified dUTPs. Comparisons of PCR amplification efficiency with modified dUTPs against 3D structures of KlenTaq polymerase-DNA-dNTP complexes suggest that the enzyme's ability to tolerate and efficiently incorporate these analogs is tied to the spatial arrangement and interactions of the dye within the enzyme-DNA complex researchgate.net. The successful incorporation and subsequent high fluorescence yield observed in applications like RCA (up to 850-fold increase) underscore the optimized design of this compound for enzymatic labeling applications researchgate.netnih.govresearchgate.net.
Applications in Nucleic Acid Labeling and Detection Methodologies
DNA Labeling Techniques for Research Probes
Sulfo-Cyanine5 dUTP is versatile and can be incorporated into DNA probes through several standard enzymatic labeling techniques. These methods leverage the ability of DNA polymerases to accept the modified nucleotide as a substrate in place of its natural counterpart, dTTP. jenabioscience.com
Nick translation is a common method for generating fluorescently labeled DNA probes for use in techniques like Fluorescence In Situ Hybridization (FISH) and microarray analysis. jenabioscience.com The process utilizes the coordinated activities of DNase I and DNA Polymerase I. DNase I introduces random single-strand breaks, or "nicks," into a double-stranded DNA template. youtube.com DNA Polymerase I then binds to these nicks, where its 5'→3' exonuclease activity removes existing nucleotides, and its 5'→3' polymerase activity simultaneously fills the gap with new nucleotides. jenabioscience.com
When this compound is included in the reaction mixture, DNA Polymerase I incorporates the fluorescently labeled nucleotide into the newly synthesized strand. jenabioscience.com This results in a DNA probe that is highly labeled with the far-red emitting Sulfo-Cyanine5 dye. jenabioscience.comjenabioscience.com The resulting probes can be used for the detection of specific DNA sequences in various hybridization-based assays. aatbio.com
Random priming is a technique used to generate labeled DNA probes, particularly for creating complementary DNA (cDNA) from RNA templates for microarray analysis. nih.govnih.gov This method employs a mixture of short oligonucleotides of random sequence, typically hexamers, which can anneal at multiple points along a denatured DNA or RNA template. thermofisher.com
In the context of cDNA labeling, these random primers initiate synthesis by a reverse transcriptase. nih.govwisc.edu When this compound is included in the nucleotide mix, the enzyme incorporates it into the newly synthesized cDNA strand. nih.gov This approach ensures that labeling occurs along the entire length of the template, producing a representative fluorescently labeled cDNA population that can be used for hybridization experiments to quantify gene expression. nih.govresearchgate.net
This compound can be directly incorporated into amplicons during Polymerase Chain Reaction (PCR). jenabioscience.com DNA polymerases, such as Taq polymerase, are capable of utilizing this modified nucleotide, substituting it for dTTP during the extension phase of PCR. labshake.commdpi.com This process generates fluorescently labeled PCR products that can be detected and quantified without the need for post-amplification labeling steps or fluorescently tagged primers. nih.gov
The efficiency of incorporation can be influenced by the specific polymerase used and the structure of the dye-linker attached to the dUTP. mdpi.com Research has shown that even bulky substituents like cyanine (B1664457) dyes can be incorporated, although the efficiency may vary. mdpi.com For instance, a study comparing differently charged Cy5-dUTP analogs found that a zwitterionic version, dU(Cy5±)TP, had a significantly higher relative PCR efficiency compared to positively or negatively charged versions when used with Taq polymerase. mdpi.com This direct labeling approach is applicable to both standard PCR for product visualization and quantitative PCR (qPCR) for real-time detection of amplification. lumiprobe.com
Rolling Circle Amplification (RCA) is an isothermal nucleic acid amplification method that can generate long, single-stranded DNA molecules composed of thousands of tandem repeats of a circular template. The direct incorporation of fluorescently labeled nucleotides, such as this compound, into the RCA product is an effective method for detection. proquest.comnih.gov
In this application, an enzyme like phi29 DNA polymerase extends a primer annealed to a circular DNA template. proquest.comnih.gov By including this compound in the reaction, the polymerase incorporates the fluorescent nucleotide throughout the newly synthesized, concatameric DNA strand. This results in a highly amplified fluorescent signal tied to a single recognition event. proquest.comnih.gov A study investigating the incorporation of various fluorescent dUTPs by phi29 DNA polymerase found that while Sulfo-Cyanine3 dUTP had the highest incorporation effectiveness, this compound was also successfully incorporated, demonstrating the feasibility of this approach for direct RCA product detection. proquest.comnih.gov
This compound is frequently used in the context of gene expression analysis via DNA microarrays. lumiprobe.comresearchgate.net In a typical two-color microarray experiment, cDNA is synthesized from two different mRNA samples (e.g., a test and a control sample) through reverse transcription. researchgate.net One sample is labeled with a green-emitting dye (like Cy3-dUTP) and the other with a red-emitting dye (like this compound). nih.govresearchgate.net
The resulting fluorescently labeled cDNA probes are then mixed and hybridized to a microarray slide, which contains thousands of spots, each with a specific DNA sequence representing a single gene. nih.govsinica.edu.tw After hybridization, the array is scanned at two different wavelengths to measure the fluorescence intensity of each dye at every spot. The ratio of the red (Sulfo-Cyanine5) to green (Cy3) fluorescence indicates the relative abundance of the corresponding mRNA in the original samples, allowing for a genome-wide comparison of gene expression. researchgate.net this compound has been successfully used in these assays, including on specialized platforms like hydrogel droplet microarrays for genotyping. lumiprobe.com
Fluorescence In Situ Hybridization (FISH) is a powerful technique used to visualize the location of specific DNA sequences on chromosomes in cells. nih.govfrontiersin.org The method relies on a fluorescently labeled DNA probe that is complementary to the sequence of interest. youtube.com Probes for FISH are often generated using enzymatic methods like nick translation, where this compound can be incorporated to label the DNA. aatbio.comnih.govfrontiersin.org
Once the probe is labeled, both the probe and the target chromosomal DNA in the cell or tissue sample are denatured to create single strands. sigmaaldrich.com The fluorescent probe is then allowed to hybridize to its complementary target sequence. sigmaaldrich.com The bright, far-red fluorescence of Sulfo-Cyanine5 allows for clear visualization of the hybridized probe using a fluorescence microscope. axispharm.comnih.gov This enables applications such as mapping genes to specific chromosomal locations, identifying chromosomal abnormalities, and diagnosing genetic diseases. nih.govfrontiersin.org The distinct spectral properties of Sulfo-Cyanine5 also make it suitable for multicolor FISH experiments, where multiple probes labeled with different fluorophores are used simultaneously to visualize several targets at once. nih.govnih.gov
Genotyping Applications (e.g., Antimicrobial Resistance Determinants)
The identification of genetic markers, such as those for antimicrobial resistance, is a critical application of nucleic acid analysis. This compound and its analogue, Cy5-dUTP, serve as valuable tools in genotyping assays designed to detect these resistance determinants.
One notable application is in the development of multiplex assays using hydrogel droplet microarrays. A study focused on Neisseria gonorrhoeae utilized this technology to identify 74 different drug resistance determinants in genes such as penA, ponA, gyrA, and parC. mdpi.comnih.gov This approach allows for the simultaneous screening of numerous genetic substitutions that confer resistance to a wide range of antibiotics, including ceftriaxone, azithromycin, penicillin, tetracycline, and ciprofloxacin. mdpi.comnih.gov The use of fluorescently labeled nucleotides is integral to the detection phase of such microarray-based genotyping.
Furthermore, Cy5-dUTP has been successfully incorporated into isothermal amplification methods like recombinase-polymerase-amplification (RPA) for the detection of antibiotic resistance genes. nih.gov This technique allows for the direct labeling of amplification products without the need for pre-labeled primers. nih.gov Research has demonstrated the ability to detect specific resistance genes, such as blaCTX-M15, from bacterial genomic DNA by incorporating Cy5-dUTP during the RPA process. nih.gov This method has been optimized for multiplexing, enabling the simultaneous detection of multiple resistance genes like blaNDM, blaVIM, and blaKPC from different organisms in a single reaction. nih.gov
A key finding from these studies was the determination of an optimal ratio of labeled to unlabeled nucleotides for efficient amplification and detection. nih.gov
Table 1: Research Findings on Cy5-dUTP in RPA for Antimicrobial Resistance Genotyping
| Target Gene | Organism Example | dUTP Ratio (Cy5:Unlabeled) | Detection Limit (gDNA) | Amplification Time |
|---|---|---|---|---|
| blaCTX-M15 | Escherichia coli | 1:99 | <1.6E-03 ng | 40 minutes |
| blaKPC | Escherichia coli | 1:4 (20 µM Cy5-dUTP) | Not Specified | 40-60 minutes |
| blaNDM | Escherichia coli | 1:4 (20 µM Cy5-dUTP) | Not Specified | Not Specified |
RNA Labeling Techniques for Expression Analysis
This compound is also pivotal in the study of gene expression at the RNA level. It is used to generate fluorescently labeled probes that can be quantified to determine the abundance of specific RNA transcripts.
One of the most straightforward methods for labeling RNA for expression analysis is through direct enzymatic incorporation of a fluorescently labeled dUTP during reverse transcription. nih.gov In this process, total RNA or mRNA is used as a template to synthesize complementary DNA (cDNA). nih.gov
The reaction is catalyzed by a reverse transcriptase enzyme and utilizes a mixture of primers, typically both oligo(dT) and random hexamers. nih.gov The use of random hexamers helps to improve the efficiency of labeling, particularly towards the 5' end of the RNA molecules. nih.gov As the reverse transcriptase synthesizes the cDNA strand, it incorporates this compound in place of thymidine triphosphate (dTTP), resulting in a fluorescently labeled cDNA molecule. nih.gov
The fluorescently labeled cDNA generated through direct enzymatic labeling is a primary tool for RNA microarray expression profiling. nih.gov After the reverse transcription reaction, the original RNA template is degraded, and the labeled cDNA is purified to remove any unincorporated this compound. nih.gov
This purified, labeled cDNA probe is then hybridized to a microarray slide. These slides are spotted with thousands of known DNA sequences, each corresponding to a specific gene. The labeled cDNA probes will bind, or hybridize, to their complementary sequences on the microarray. The amount of labeled probe bound to each spot is proportional to the amount of the corresponding RNA transcript in the original sample.
By scanning the microarray with a laser, the fluorescence from the Sulfo-Cyanine5 dye at each spot is excited and measured. The intensity of the fluorescence signal provides a quantitative measure of the expression level for each gene represented on the array. nih.gov Cyanine dyes, particularly Cy3 and Cy5, are among the most commonly used fluorophores for these dual-label experiments, allowing for the simultaneous comparison of gene expression between two different samples on the same microarray. nih.gov
Table 2: Steps in RNA Microarray Profiling Using Direct Labeling
| Step | Description |
|---|---|
| 1. RNA Isolation | Extraction of RNA from the biological sample of interest. |
| 2. Reverse Transcription | Synthesis of cDNA from the RNA template, incorporating this compound. |
| 3. RNA Degradation | Removal of the original RNA template from the cDNA:RNA hybrid. |
| 4. Probe Purification | Removal of unincorporated fluorescent nucleotides from the labeled cDNA probe. |
| 5. Hybridization | Application of the labeled cDNA probe to the microarray slide for binding. |
| 6. Washing | Removal of any unbound or non-specifically bound probes from the slide. |
| 7. Scanning & Analysis | Measurement of fluorescence intensity at each spot to quantify gene expression. |
Advanced Imaging and Spectroscopic Applications
Fluorescence Microscopy for Cellular and Subcellular Structure Imaging
In fluorescence microscopy, Sulfo-Cyanine5 dUTP serves as a powerful tool for visualizing cellular and subcellular structures. The Sulfo-Cyanine5 dye component provides high-contrast imaging of these structures axispharm.com. As a deoxyuridine triphosphate, this compound is activated for the enzymatic labeling of nucleic acids within cells, resulting in fluorescently synthesized DNA that can be detected via microscopy broadpharm.comlumiprobe.com. This characteristic allows researchers to track DNA and RNA within living or fixed cells. For instance, fluorescently labeled nucleotides, including sulfo-cyanine5-dUTP, can be incorporated into single-stranded DNA during amplification processes such as Rolling Circle Amplification (RCA), enabling the direct fluorescent detection of RCA products rsc.org. Beyond conventional imaging, the Cy5 fluorophore is also a dye of choice for Stochastic Optical Reconstruction Microscopy (STORM) super-resolution microscopy, particularly when thiols are present in the medium, due to its blinking properties under intense laser irradiation nih.gov.
Flow Cytometry for Cellular Analysis and Sorting
This compound is highly applicable in flow cytometry, a technology used for rapid multi-parametric analysis of single cells in solution. The Sulfo-Cyanine5 dye offers distinct signals, which are crucial for precise cell sorting and analysis axispharm.com. By enzymatically labeling nucleic acids within cells, this compound contributes to the generation of specific fluorescent signals that can be detected and quantified by flow cytometers broadpharm.comlumiprobe.com. This enables researchers to identify and differentiate cell populations based on their DNA content or gene expression patterns, facilitating detailed cellular analysis and sorting procedures lumiprobe.com.
Single-Molecule Fluorescence Spectroscopy for Dynamic Studies
In single-molecule fluorescence spectroscopy, Cy5 dyes, including those conjugated to nucleotides like this compound, are extensively utilized as fluorescence probes to investigate the structure and dynamics of DNA and protein folding jinpanlab.com. This technique provides unique insights into the behaviors of individual molecules, offering information that ensemble measurements cannot broadpharm.com. Studies employing single-molecule spectroscopy have explored the photophysical properties of Cy5, such as its on-off blinking characteristics, which are attributed to photoinduced isomerization and triplet state dynamics acs.orgpnas.org. Understanding these dynamics is critical, as they can influence the dye's fluorescence capacity, particularly in high-sensitivity applications pnas.org. Furthermore, research has demonstrated enhanced fluorescence of Cy5-labeled DNA when tethered to silver island films, leading to a more than tenfold increase in total emitted photons compared to free labeled DNA molecules, thereby significantly boosting detectability for bioanalytical monitoring broadpharm.com.
Fluorescence Resonance Energy Transfer (FRET) Studies for Molecular Interaction Analysis
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to analyze molecular interactions, conformations, and concentrations of biomolecules such as proteins and nucleic acids trilinkbiotech.com. Cy5, often used as an acceptor in FRET pairs (e.g., with Cy3 as a donor), is a common fluorophore in FRET-based assays trilinkbiotech.comnih.govacs.org. Sulfo-Cy5 carboxylic acid, the core fluorophore of this compound, is suitable for synthesizing FRET probes for various studies, including enzymatic hydrolysis rsc.org. In single-molecule FRET (smFRET) experiments, Cy5-labeled dUTP or similar nucleotide conjugates can be incorporated into DNA to monitor molecular events in real-time, such as DNA orientation during non-homologous end joining or the assembly of protein-nucleic acid complexes nih.gov. This allows for the dissection of complex biological processes by observing distance-dependent energy transfer between fluorophores.
Near-Infrared (NIR) Fluorescence Imaging in Research Models
The strong near-infrared (NIR) fluorescence and minimal background interference of Sulfo-Cyanine5 make it particularly well-suited for deep tissue and in vivo imaging in research models broadpharm.comaxispharm.com. Biological tissues exhibit an "optical window" in the 600-900 nm range, where autofluorescence is significantly reduced, and light penetration is enhanced jenabioscience.com. This property makes long-wavelength probes like this compound ideal for non-invasive in vivo measurements. For example, Cy5.5-labeled antibodies have been successfully employed in noninvasive NIR fluorescence (NIRF) imaging to correlate fluorescence signals with anatomical structures in tumor models in mice, often combined with techniques like flat-panel volume computed tomography (fpVCT) to provide complementary functional and anatomical information researchgate.net. Beyond antibody labeling, the use of Cy5 signals in vivo has also been demonstrated for tracking specific molecular events, such as mitochondrial DNA mutations in animal models nih.govresearchgate.net.
Probe Design, Bioconjugation, and Functionalization Strategies
Principles of Probe Design Utilizing Sulfo-Cyanine5 dUTP
This compound is a modified deoxyuridine triphosphate that serves as a substrate for various DNA polymerases, enabling the enzymatic labeling of DNA. The core principle of probe design using this molecule is the direct incorporation of the fluorescent dye into a nascent DNA strand during enzymatic synthesis. This process is facilitated by methods such as polymerase chain reaction (PCR), nick translation, and random priming. researchgate.netnih.govnih.gov
A key design feature of commercially available this compound is the presence of a long linker arm connecting the dye to the nucleotide. lumiprobe.com This spacer is crucial as it mitigates the steric hindrance that the bulky dye molecule might otherwise impose on the polymerase, thereby increasing the efficiency of its incorporation. lumiprobe.com The design of probes must, however, consider the density of the fluorescent label. While a higher incorporation rate can lead to brighter signals, excessively labeled short probes may exhibit reduced hybridization stability due to potential steric interference with the hydrogen bonding between base pairs. researchgate.net Therefore, optimal labeling conditions often involve adjusting the ratio of labeled to unlabeled dUTP to achieve a balance between signal intensity and hybridization efficiency, typically aiming for 20–40 dye molecules per kilobase of DNA. researchgate.netnih.govnih.gov
The resulting fluorescently labeled DNA probes are valuable tools in a variety of molecular biology techniques, most notably in fluorescence in situ hybridization (FISH). researchgate.netnih.gov The direct labeling method offered by this compound provides a simplified and efficient workflow for creating probes for multicolor and multisequence analyses, eliminating the need for secondary detection steps. researchgate.netnih.govnih.gov
Strategies for Conjugation to Biomolecules beyond Nucleic Acids (e.g., proteins, antibodies)
While this compound is designed for nucleic acid labeling, the Sulfo-Cyanine5 fluorophore itself is widely used for conjugating to other biomolecules, particularly proteins and antibodies. This is typically achieved by using reactive derivatives of the Sulfo-Cyanine5 dye that can form stable covalent bonds with specific functional groups on the target biomolecule.
The most common strategies involve:
Amine-reactive Labeling : This approach utilizes Sulfo-Cyanine5 N-hydroxysuccinimide (NHS) ester. aatbio.comlumiprobe.comlumiprobe.com The NHS ester group readily reacts with primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. interchim.fr The reaction is pH-dependent, with an optimal pH range of 8.3-8.5. interchim.fr Ready-to-use kits are available that provide all the necessary reagents and protocols for labeling antibodies and other proteins with Sulfo-Cyanine5 NHS ester. lumiprobe.com The degree of substitution (DOS), or the number of dye molecules per protein, is a critical parameter that needs to be controlled to avoid over-labeling, which can negatively impact the protein's function and solubility. aatbio.com
Thiol-reactive Labeling : For proteins or biomolecules where targeting cysteine residues is preferred, Sulfo-Cyanine5 maleimide (B117702) is the reagent of choice. lumiprobe.comantibodies.comvectorlabs.com The maleimide group specifically reacts with the sulfhydryl group (-SH) of cysteine residues to form a stable thioether linkage. vectorlabs.com This reaction is most efficient at a pH range of 6.5-7.5. vectorlabs.com If the protein does not have free cysteine residues, existing disulfide bonds can be reduced to generate reactive thiols. antibodies.com This strategy is particularly useful for site-specific labeling if the location of cysteine residues is known or has been engineered.
These conjugation strategies enable the creation of fluorescently labeled proteins and antibodies for a wide range of applications, including immunoassays, flow cytometry, and fluorescence microscopy. The choice between amine- and thiol-reactive chemistry depends on the specific protein, the desired site of labeling, and the need to preserve specific functional domains.
Modular Synthetic Approaches for Heterobifunctional Cyanine (B1664457) Dyes
To create more sophisticated probes for advanced applications, such as targeted imaging or multi-component labeling, heterobifunctional cyanine dyes are required. These are dyes that possess two different reactive groups, allowing for the sequential or orthogonal conjugation to two different molecules. Recent advancements in organic synthesis have led to modular approaches for the creation of heterobifunctional cyanine 5 dyes. researchgate.netnih.govacs.org
One such strategy involves a stepwise condensation reaction of two different nucleophilic aza-heterocycles with a polyene-chain precursor. nih.gov A key innovation in this modular approach is the introduction of delicate or sensitive functional groups in the final steps of the synthesis. researchgate.netnih.govacs.org This prevents the degradation of these functional groups that might occur under the harsher conditions required for the initial steps of dye synthesis, such as N-alkylation which often requires high temperatures. acs.org
This modular design allows for the synthesis of a diverse range of heterobifunctional Sulfo-Cyanine5 dyes. For instance, a dye can be synthesized to contain both an NHS ester for reaction with an amine-containing molecule (like a protein) and a terminal alkyne or azide (B81097) for "click chemistry" reactions. medchemexpress.com Click chemistry, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, offers a highly specific and efficient method for bioconjugation under mild, aqueous conditions. This modularity provides researchers with the flexibility to design and create custom probes tailored to their specific experimental needs. researchgate.netnih.govacs.orgnih.govscribd.com
Influence of Sulfonate Groups on Probe Characteristics for Aqueous Environments
The "Sulfo-" prefix in Sulfo-Cyanine5 denotes the presence of one or more sulfonate groups (-SO3-) on the cyanine dye structure. These groups have a profound and highly beneficial influence on the characteristics of the resulting probes, especially for applications in aqueous biological environments. lumiprobe.comglpbio.comapexbt.com
The primary advantages conferred by sulfonation are:
Enhanced Water Solubility : Cyanine dyes are inherently hydrophobic, which can lead to aggregation and precipitation in aqueous buffers. The negatively charged sulfonate groups significantly increase the hydrophilicity and water solubility of the dye. lumiprobe.comglpbio.com This allows for labeling reactions to be performed in entirely aqueous solutions without the need for organic co-solvents like DMSO or DMF, which can be detrimental to sensitive proteins. lumiprobe.comapexbt.com
Reduced Aggregation : The increased solubility and the electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules significantly reduce the tendency of the dyes to aggregate. lumiprobe.comglpbio.com Dye aggregation is a major concern as it can lead to fluorescence quenching and the formation of non-fluorescent H-aggregates, which would compromise the performance of the probe. researchgate.net This is particularly important for probes that are heavily labeled with multiple fluorophores. lumiprobe.comapexbt.com
Improved Photostability and Quantum Yield : While the core spectral properties are nearly identical to their non-sulfonated counterparts, sulfonated cyanine dyes can exhibit improved photostability. aatbio.com Some studies also suggest that the sulfonate groups can contribute to a higher fluorescence quantum yield in aqueous environments, leading to brighter conjugates. antibodies.com
Simplified Purification : For purification methods that rely on aqueous buffers, such as dialysis, the high water solubility of sulfonated dyes ensures the efficient removal of unreacted dye molecules from the labeled biomolecule. lumiprobe.com
The following table summarizes the key properties of Sulfo-Cyanine5 maleimide, highlighting the characteristics influenced by sulfonation:
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | antibodies.com |
| Emission Maximum (λem) | 662 nm | antibodies.com |
| Molar Extinction Coefficient | 271,000 M⁻¹cm⁻¹ | antibodies.com |
| Fluorescence Quantum Yield | 0.28 | antibodies.com |
| Solubility | Good in water, DMSO, DMF | antibodies.com |
These characteristics make sulfonated cyanine dyes like Sulfo-Cyanine5 the preferred choice for most biological labeling applications where the probe will be used in an aqueous medium.
Design of Internally Quenched Fluorescent Probes
Internally quenched fluorescent probes are designed to be "off" (non-fluorescent) until they interact with a specific target, at which point they are "switched on" to produce a fluorescent signal. This design strategy is highly effective for creating probes with a high signal-to-noise ratio, as it minimizes background fluorescence from unbound probes. Sulfo-Cyanine5 is often used as a component in these probes, typically as either the fluorophore or the quencher in a Förster Resonance Energy Transfer (FRET) pair.
The two primary mechanisms for designing internally quenched probes are:
Förster Resonance Energy Transfer (FRET) : FRET is a distance-dependent energy transfer mechanism between two chromophores. A donor fluorophore, upon excitation, can transfer its energy non-radiatively to a nearby acceptor chromophore (quencher) if their emission and absorption spectra overlap. In a FRET-based quenched probe, a fluorophore (e.g., a donor dye) and a quencher (which can be another dye like Sulfo-Cyanine5, or a non-fluorescent "dark" quencher) are positioned in close proximity on a substrate. This substrate is designed to be cleaved by a specific enzyme. In the intact probe, the donor's fluorescence is quenched by the acceptor. Upon enzymatic cleavage of the substrate, the donor and quencher are separated, disrupting FRET and restoring the donor's fluorescence.
The design of these probes requires careful selection of the fluorophore-quencher pair (for FRET), optimization of the linker or substrate that connects them, and ensuring that the quenching is efficient in the "off" state and that the activation mechanism is specific and effective in the presence of the target. The high extinction coefficient of Sulfo-Cyanine5 makes it an excellent acceptor in FRET pairs, as it can efficiently absorb the energy from a wide range of donor fluorophores.
Methodological Optimization and Comparative Analysis
Evaluation of Labeling Efficiency and Yield in Enzymatic Reactions
Sulfo-Cyanine5 dUTP is designed for efficient enzymatic incorporation into DNA by various DNA polymerases. lumiprobe.comnih.gov It serves as a substrate in standard labeling methods, including Polymerase Chain Reaction (PCR), nick translation, and random priming. nih.govnih.gov The efficiency of these reactions is significantly influenced by the structural characteristics of the labeled nucleotide.
A key feature enhancing its incorporation is a long linker arm that separates the bulky fluorophore from the deoxyuridine base. lumiprobe.com This spatial separation minimizes steric hindrance for the DNA polymerase, allowing for more efficient processing of the nucleotide analog. lumiprobe.com Consequently, this compound is recognized as an effective substrate by enzymes such as Taq polymerase. labscoop.com
The yield of labeled DNA is a critical parameter, often quantified by the density of incorporated dye molecules. Under optimal conditions, enzymatic labeling can yield DNA probes with a density of 20 to 40 dye molecules per kilobase of DNA. nih.govnih.gov The final yield and labeling density can be controlled by adjusting the ratio of labeled this compound to the native dTTP in the reaction mixture.
Table 1: Factors Influencing this compound Labeling Efficiency
| Factor | Influence on Labeling Efficiency | Key Considerations |
|---|---|---|
| DNA Polymerase | Enzyme-specific activity and processivity determine incorporation rates. | Some polymerases may exhibit higher tolerance for modified dUTPs. |
| Linker Arm | A long linker arm reduces steric hindrance, increasing efficiency. lumiprobe.com | This is a crucial design feature of high-quality fluorescent dUTPs. lumiprobe.com |
| Reaction Method | Nick translation, random priming, and PCR have different kinetics and yield characteristics. nih.gov | PCR can be inhibited by very high labeling densities in subsequent cycles. researchgate.net |
Comparative Studies with Other Fluorescent dUTPs (e.g., Sulfo-Cyanine3 dUTP, Sulfo-Cyanine5.5 dUTP)
The selection of a fluorescent dUTP is often dictated by the specific requirements of an experiment, such as the available excitation sources and detectors, and the need for multiplexing. This compound is frequently compared with other members of the cyanine (B1664457) dye family, primarily Sulfo-Cyanine3 and Sulfo-Cyanine5.5.
Sulfo-Cyanine3 dUTP : This analog contains a Cy3 dye, which emits in the yellow-orange part of the spectrum (typically around 570 nm). It is a standard fluorophore used extensively in DNA microarray experiments. lumiprobe.com The combination of Sulfo-Cyanine3 and Sulfo-Cyanine5 dUTPs is a classic pairing for two-color fluorescence in situ hybridization (FISH) and microarray analyses, allowing for simultaneous detection of two different targets. researchgate.net
Sulfo-Cyanine5.5 dUTP : This nucleotide is labeled with a Sulfo-Cy5.5 dye, which is a far-red emitting fluorophore with excitation and emission maxima further into the red spectrum than Sulfo-Cy5 (approx. 684 nm/710 nm). broadpharm.comaxispharm.com The primary advantage of Sulfo-Cyanine5.5 is its emission in a range where background fluorescence from biological samples is exceptionally low. labscoop.comlumiprobe.com This property results in a significantly improved signal-to-noise ratio, making it highly suitable for deep-tissue and in vivo imaging applications. axispharm.com
Table 2: Spectral and Performance Comparison of Sulfo-Cyanine dUTPs
| Feature | Sulfo-Cyanine3 dUTP | This compound | Sulfo-Cyanine5.5 dUTP |
|---|---|---|---|
| Excitation Max | ~550 nm | ~646 nm lumiprobe.combroadpharm.com | ~675-684 nm broadpharm.comaxispharm.com |
| Emission Max | ~570 nm | ~662-670 nm broadpharm.comaxispharm.com | ~694-710 nm broadpharm.comaxispharm.com |
| Spectral Range | Yellow-Orange lumiprobe.com | Far-Red lumiprobe.com | Far-Red/Near-IR labscoop.comaxispharm.com |
| Primary Advantage | Standard for microarrays, common filter sets. lumiprobe.com | Bright, photostable, good FRET acceptor for Cy3. interchim.fr | Very high signal-to-noise ratio due to low autofluorescence background. labscoop.comlumiprobe.com |
| Common Use | DNA microarrays, two-color FISH. lumiprobe.com | FISH, PCR, STORM microscopy. researchgate.netinterchim.fr | High-sensitivity detection, in vivo imaging. axispharm.com |
Optimization of Reaction Parameters for Specific Research Assays
To achieve maximal performance, labeling reactions with this compound must be optimized for the specific assay being performed.
For PCR-based labeling , key parameters to adjust include the annealing temperature, MgCl₂ concentration, and the potential use of PCR enhancers. nih.govnih.gov For templates with high GC content, which can form stable secondary structures that impede polymerase activity, increasing the annealing temperature and adding reagents like dimethyl sulfoxide (B87167) (DMSO) can be necessary for successful amplification. nih.govnih.gov The optimal amount of DNA template is also critical; typically, 30-100 ng of human genomic DNA is sufficient for many applications. takarabio.com
In nick translation , the goal is to generate a population of labeled DNA fragments of a desired size range. jenabioscience.com This is controlled by balancing the activities of DNase I, which introduces nicks into the DNA backbone, and DNA Polymerase I, which incorporates the labeled dUTP. interchim.fr Optimization involves adjusting the ratio of this compound to dTTP and modifying the incubation time. aatbio.com Longer incubation can increase the labeling density but may also result in shorter DNA fragments. aatbio.cominterchim.fr
Table 3: Optimization Parameters for Labeling Assays
| Assay | Parameter to Optimize | Rationale | Typical Range/Value |
|---|---|---|---|
| PCR | Annealing Temperature | Critical for primer specificity and preventing non-specific amplification. nih.gov | Generally 5°C below primer Tₘ, but may be higher for GC-rich templates. nih.govmazums.ac.ir |
| MgCl₂ Concentration | Affects enzyme activity and primer annealing. nih.gov | 1.5 to 2.0 mM. nih.gov | |
| PCR Enhancers (e.g., DMSO) | Disrupts secondary structures in GC-rich templates. nih.gov | ~5% DMSO. nih.gov | |
| Nick Translation | dUTP:dTTP Ratio | Controls labeling density. aatbio.com | Varies based on desired density; e.g., 1:2 or 1:3 labeled to unlabeled. researchgate.net |
| Incubation Time | Affects both labeling density and final probe length. aatbio.cominterchim.fr | 60 minutes is a common starting point, can be extended. aatbio.cominterchim.fr |
Strategies for Enhancing Signal-to-Noise Ratio in Fluorescence Detection
A high signal-to-noise ratio (S/N) is paramount for sensitive and reliable detection of fluorescent signals. Several strategies can be employed to maximize the signal from Sulfo-Cyanine5 while minimizing background noise.
One primary source of noise is non-specific binding of the fluorescent probe or unbound fluorophores. thermofisher.combiotium.com Thorough washing steps after the labeling and hybridization procedures are essential to remove unbound dye. thermofisher.com Optimizing the concentration of the fluorescent probe is also critical; using too high a concentration can lead to increased background without a proportional increase in specific signal. thermofisher.com
Autofluorescence from the biological sample, culture media, or imaging vessels can also obscure the desired signal. thermofisher.comnih.gov Switching from plastic to glass-bottom imaging dishes can reduce background. thermofisher.com Using specialized imaging media designed to reduce fluorescence is another effective approach. thermofisher.com Since autofluorescence is often more pronounced at shorter wavelengths, using far-red dyes like Sulfo-Cyanine5 inherently helps to avoid this issue. axispharm.commicroscopyfocus.com Furthermore, blocking agents such as Bovine Serum Albumin (BSA) can be used to prevent non-specific protein-protein interactions that contribute to background. biotium.com For challenging samples with high autofluorescence from pigments like lipofuscin, chemical quenching agents may be employed. biotium.com
Instrumental and computational methods also play a role. Signal averaging, where multiple images are captured and averaged, can reduce random noise and improve the S/N. libretexts.org
Mitigation of Fluorescence Quenching at High Labeling Densities
One of the intrinsic advantages of Sulfo-Cyanine dyes is the presence of sulfonate groups. These negatively charged groups increase the water solubility of the dye and, importantly, create electrostatic repulsion between adjacent dye molecules. This repulsion helps to reduce aggregation and mitigate self-quenching, even on heavily labeled conjugates.
Further strategies to combat quenching involve structural modifications to the dye itself. Designing dyes with an asymmetrical distribution of charge can prevent the π-stacking interactions that lead to quenching. nih.gov From a practical standpoint, when quenching is observed, a primary strategy is to reduce the labeling density. harvard.edu This can be achieved by adjusting the ratio of this compound to unlabeled dTTP in the enzymatic reaction, thereby increasing the average distance between incorporated fluorophores. aatbio.comharvard.edu This creates a trade-off between labeling density and the brightness of individual fluorophores, which must be empirically optimized for each application. researchgate.net
Emerging Research Directions
Integration into High-Throughput Genomic and Transcriptomic Workflows
Sulfo-Cyanine5 dUTP is integral to high-throughput genomic and transcriptomic workflows, primarily through its application in microarrays and next-generation sequencing (NGS). Its ability to be enzymatically incorporated into DNA and cDNA makes it suitable for labeling probes used in large-scale molecular analyses jenabioscience.comcytivalifesciences.comlumiprobe.com.
In microarray-based gene expression profiling , Cy5-dUTP is frequently used to label target cDNA or cRNA, allowing for the quantification of gene expression levels. Typically, two-color microarray assays employ Cy3 and Cy5 dyes to compare test and reference samples, with Cy5 often labeling the test sample nih.govthermofisher.comresearchgate.net. This enables multiplexed analysis within a single sample, providing high accuracy due to discrete signals and minimal crosstalk between the fluorophores cytivalifesciences.comcytivalifesciences.com. For instance, Cy5-dUTP has been successfully incorporated into DNA probes via methods like nick translation, random priming, and polymerase chain reactions (PCR) for fluorescence in situ hybridization (FISH) and microarray detection researchgate.netnih.gov.
Next-generation sequencing (NGS) platforms, particularly those based on sequencing-by-synthesis (SBS), rely on the cyclic incorporation of fluorescently labeled deoxyribonucleotide triphosphates (dNTPs), including Cy5-dUTP analogs cd-genomics.com. Each cycle, as a dNTP is incorporated, its identity is determined by fluorescence excitation, enabling high-throughput parallel sequencing cd-genomics.com. While the specific "this compound" might be a component in such systems, the broader class of Cy5-dUTP is a key element in these high-throughput sequencing chemistries harvard.edu.
The efficiency of Cy5-dUTP incorporation by various DNA polymerases is a critical factor in these workflows. Research indicates that polymerases belonging to family B, such as Vent exo- and Tgo exo-, can be more efficient at incorporating labeled nucleotides compared to the commonly used Taq polymerase (family A) mdpi.comnih.gov. The ratio of labeled dUTP to unlabeled dTTP can be optimized for efficient labeling without significantly impeding amplification jenabioscience.comnih.gov. For example, in recombinase polymerase amplification (RPA), a ratio of 1% Cy5-dUTP to 99% unlabeled dTTP has been found sufficient for effective labeling and subsequent detection via microarray analysis nih.gov.
Table 1: Key Applications of this compound in High-Throughput Workflows
| Workflow Type | Application | Key Benefit | Citation |
| Microarray-based Gene Profiling | Labeling cDNA/cRNA for expression analysis | Multicolor analysis, high accuracy, minimal crosstalk | cytivalifesciences.comcytivalifesciences.com |
| Next-Generation Sequencing | Sequencing-by-synthesis (SBS) | High-throughput parallel sequencing, base identification via fluorescence | cd-genomics.com |
| Fluorescence In Situ Hybridization (FISH) | Labeling DNA probes for chromosome analysis | Multicolor detection of target sequences, direct labeling | cytivalifesciences.comresearchgate.net |
| PCR Amplification | Direct enzymatic labeling of DNA/cDNA | Flexible labeling without pre-labeled primers, adjustable signal intensity | jenabioscience.comnih.gov |
Development of Novel Bioanalytical Assays for Molecular Interactions
This compound plays a pivotal role in the development of novel bioanalytical assays designed to probe molecular interactions with high sensitivity and specificity. Its fluorescent properties make it an excellent candidate for techniques that rely on proximity-based energy transfer or single-molecule detection.
Fluorescence Resonance Energy Transfer (FRET) is a prominent application where this compound can act as an acceptor or donor fluorophore in conjunction with other dyes (e.g., Cy3 or quantum dots) researchgate.netnih.govthno.org. FRET assays are employed to study conformational changes, protein-nucleic acid interactions, and nucleic acid hybridization nih.govthno.org. For instance, Sulfo-Cy5 carboxylic acid can be activated to form succinimidyl ester for conjugation, enabling its use in FRET probes to study enzymatic hydrolysis in vitro researchgate.net. Quantum dot-FRET nanosensors have utilized Cy5-conjugated dCTP (a related nucleotide analog) to detect specific DNA targets and analyze DNA methylation levels, demonstrating enhanced FRET efficiency and detection sensitivity with multiple Cy5 molecules per amplicon thno.org.
Single-molecule fluorescence microscopy (SMFM) utilizes Cy5-dUTP to visualize and study individual biomolecules and their interactions, providing insights into complex biological processes that might be masked by bulk measurements researchgate.netcambridge.org. The bright and photostable nature of Cy5 dyes, along with their compatibility with common lasers, makes them suitable for such demanding applications cambridge.org.
Furthermore, Cy5-dUTP is explored in assays for protein-nucleic acid interactions . By incorporating the labeled dUTP into DNA, researchers can track the binding and dynamics of proteins that interact with DNA, such as DNA polymerases cd-genomics.commdpi.com. Molecular modeling studies have investigated how the bulky Cy5 dye analogs on C5-modified dUTPs interact with DNA polymerases, revealing that non-covalent bonds between the dye and the enzyme can influence PCR efficiency mdpi.com.
Table 2: Bioanalytical Assays Utilizing this compound
| Assay Type | Principle | Application/Focus | Citation |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between donor and acceptor fluorophores | Conformational changes, protein-nucleic acid interactions, DNA methylation analysis | researchgate.netnih.govthno.org |
| Single-Molecule Fluorescence Microscopy (SMFM) | Detection and study of individual biomolecules | Elucidating complex biological processes at the single-molecule level | researchgate.netcambridge.org |
| Coincident Fluorescence Burst Analysis | Dual-color fluorescence signal cross-correlation | Quantification of dUTP-loaded nanovesicles, studying biomolecular interactions | biorxiv.org |
| PCR Efficiency Studies | Monitoring polymerase incorporation of labeled dUTPs | Understanding dye-polymerase interactions, optimizing labeling conditions | mdpi.com |
Fundamental Research into Dye-Nucleic Acid Interactions and Photophysical Phenomena in Complex Biological Systems
Fundamental research involving this compound delves into the intricate interactions between the dye and nucleic acids, as well as its photophysical behavior within complex biological environments. This understanding is crucial for optimizing current applications and developing new fluorescent tools.
The photophysical properties of Sulfo-Cyanine5, including its absorption and emission spectra, molar extinction coefficient (ε), and fluorescence quantum yield (Φ), are extensively studied. For this compound, the excitation maximum is typically around 646 nm with an ε of 271,000 L·mol⁻¹·cm⁻¹, and an emission maximum at 662 nm with a Φ of 0.28 lumiprobe.com. Another Sulfo-Cyanine5.5 dUTP variant shows an excitation/absorption maximum at 673 nm, ε of 211,000 L·mol⁻¹·cm⁻¹, and an emission maximum at 691 nm with a Φ of 0.21 lumiprobe.com. These properties are influenced by the dye's microenvironment researchgate.netcambridge.org.
Dye-nucleic acid interactions are a key area of research. The covalent linkage of the Cy5 fluorophore to dUTP, often via a linker arm, is designed to minimize perturbation of natural enzymatic processes and DNA structure jenabioscience.comlumiprobe.comthermofisher.com. Longer linker arms have been shown to increase the efficiency of incorporation by polymerases and can lead to brighter conjugates lumiprobe.comthermofisher.com. However, challenges such as fluorescence quenching can arise, particularly at high labeling densities, where the proximity of multiple dye molecules can lead to reduced fluorescence intensity researchgate.netoup.com. This quenching can be due to aggregation of the dye molecules when bound to nucleic acids or proteins cambridge.org. Studies have shown that while Cy5-dUTP can be effectively incorporated, very high labeling densities can lead to weaker fluorescent signals, partly due to quenching oup.com.
The photostability of Cy5 dyes in biological systems is also a significant research focus. While generally considered photostable, cyanine (B1664457) dyes can be susceptible to photobleaching, which limits their use in prolonged imaging experiments cambridge.orgnih.gov. Research continues to explore modifications to the dye structure or experimental conditions to enhance photostability and reduce non-specific binding, which is crucial for sensitive biological applications researchgate.netcambridge.orgaxispharm.comcytivalifesciences.com. The water-soluble nature of sulfoindocyanine dyes, due to their sulfonate groups, helps prevent aggregation and reduces non-specific binding, contributing to their utility in aqueous biological environments researchgate.netcambridge.orgaxispharm.com.
Table 3: Photophysical Properties of this compound
| Property | Value (this compound) lumiprobe.com | Value (Sulfo-Cyanine5.5 dUTP) lumiprobe.com | Significance |
| Excitation/Absorption Maximum (nm) | 646 | 673 | Determines optimal laser excitation wavelength for fluorescence. |
| Molar Extinction Coefficient (ε) | 271,000 L·mol⁻¹·cm⁻¹ | 211,000 L·mol⁻¹·cm⁻¹ | Indicates the dye's ability to absorb light at a given wavelength. |
| Emission Maximum (nm) | 662 | 691 | Defines the wavelength at which the dye emits the most light. |
| Fluorescence Quantum Yield (Φ) | 0.28 | 0.21 | Represents the efficiency of light emission after absorption. |
| Solubility | Good in water | Good in water | Essential for biological applications in aqueous buffers. |
| Photostability | High | High | Crucial for sustained fluorescence signal during imaging or analysis. |
Q & A
Q. What are the spectral properties of Sulfo-Cyanine5 dUTP, and how do they influence fluorescence-based detection?
this compound exhibits an excitation peak at 646 nm and an emission peak at 662 nm, with a fluorescence quantum yield of 0.28 . These far-red spectral properties minimize background autofluorescence in biological samples, making it suitable for multiplexed imaging and flow cytometry. Researchers should validate detection settings using control samples to optimize signal-to-noise ratios.
Q. What storage conditions are required to maintain the stability of this compound?
The compound must be stored at -20°C in a dark, moisture-free environment to prevent photodegradation and hydrolysis. Repeated freeze-thaw cycles should be avoided, as they may reduce enzymatic incorporation efficiency .
Q. How does this compound differ structurally from aminoallyl-dUTP derivatives?
Unlike aminoallyl-dUTP, this compound incorporates a sulfonated Cy5 dye linked via an extended spacer arm (C49H66N6Li4O22P3S2, MW 1275.89). This design enhances water solubility and improves incorporation efficiency by DNA polymerases like Taq .
Advanced Research Questions
Q. How can researchers optimize enzymatic incorporation of this compound in long-template PCR or nick translation assays?
- Experimental Design : Use polymerases with proofreading activity (e.g., Pfu) to minimize steric hindrance from the bulky Cy5 moiety.
- Methodology : Titrate dUTP:dTTP ratios (e.g., 1:3 to 1:10) to balance labeling density and amplification efficiency. Validate incorporation via gel electrophoresis or HPLC-MS .
- Troubleshooting : If yields are low, pre-treat templates with pyrophosphatase to hydrolyze inhibitory dUTP byproducts .
Q. What strategies mitigate PCR inhibition caused by residual dUTP contamination in enzymatic labeling workflows?
- Data Contradiction : While endogenous dUTP levels are typically low due to dUTPase activity (e.g., Dut1) , even trace amounts (0.02–0.2 µM) can inhibit long-template PCR .
- Resolution : Co-incubate reactions with recombinant dUTPase (e.g., P45) to hydrolyze dUTP into non-inhibitory dUMP. Validate using EMSA or fluorometric dUTP quantification assays .
Q. How do researchers reconcile conflicting reports on intracellular dUTP concentrations in fluorescence labeling studies?
- Analysis Framework : Discrepancies may arise from variations in cell type, metabolic state, or detection methods (e.g., HPLC vs. enzymatic assays).
- Methodological Adjustments : Standardize dUTP extraction protocols (e.g., acid lysis) and use spike-in controls for quantitative LC-MS/MS validation .
Q. What are the implications of this compound’s linker arm length for single-molecule imaging applications?
- Experimental Considerations : The extended linker minimizes steric interference in DNA-protein binding assays.
- Validation : Compare labeling efficiency and binding kinetics with shorter-linker analogs (e.g., Cy3-dUTP) using surface plasmon resonance (SPR) or FRET .
Methodological Best Practices
- Fluorescence Quenching Controls : Include unlabeled dUTP in parallel reactions to account for nonspecific dye interactions.
- Cross-Validation : Combine enzymatic incorporation data with mass spectrometry to confirm labeling stoichiometry .
- Ethical Reporting : Disclose lot-specific purity metrics (≥95% by HPLC-MS) and storage conditions in publications to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
